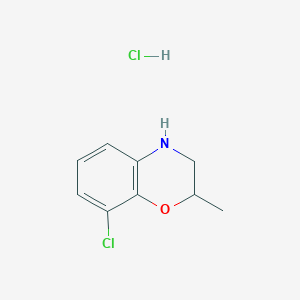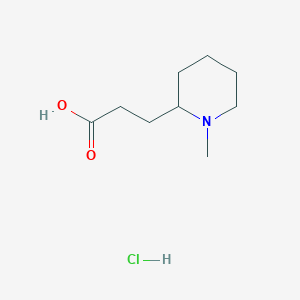
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
Descripción general
Descripción
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is characterized by the presence of difluoro and fluoro groups attached to a methoxyphenyl acetic acid structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid typically involves the introduction of difluoro and fluoro groups onto a methoxyphenyl acetic acid backbone. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoro and fluoro groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another difluorinated compound with similar reactivity but different functional groups.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with comparable chemical properties.
Uniqueness
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is unique due to the presence of both difluoro and fluoro groups on a methoxyphenyl acetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFGBWKTEVKCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate](/img/structure/B1432095.png)
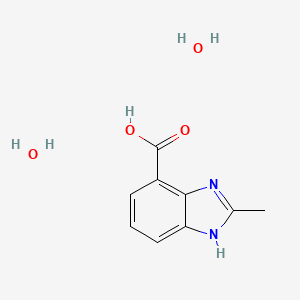
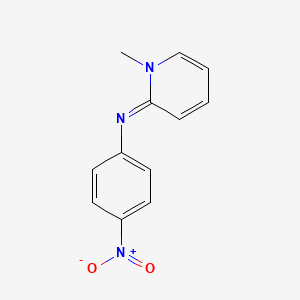
![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)

![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)
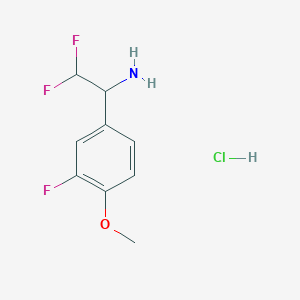
![Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1432107.png)
![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B1432109.png)
![2,8-Diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1432111.png)
![3-[(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid](/img/structure/B1432112.png)
![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)
